5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine
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Overview
Description
5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C6H7IN2O2S and a molecular weight of 298.10145 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine typically involves the iodination of 4-methyl-2-(methylsulfonyl)pyrimidine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions . Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are often studied using techniques such as molecular docking and biochemical assays .
Comparison with Similar Compounds
5-Iodo-4-methyl-2-(methylsulfonyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Similar in structure but lacks the iodine atom, which may affect its reactivity and applications.
2-Methylpyrazolo[1,5-a]pyrimidines: These compounds have a different ring structure but share some similar properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-iodo-4-methyl-2-methylsulfonylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2S/c1-4-5(7)3-8-6(9-4)12(2,10)11/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPZWZUHFQRXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1I)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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